3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Overview
Description
3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole (BEPO) is a heterocyclic compound that has been widely studied for its potential applications in the scientific and medical research fields. BEPO is a five-membered ring structure with a bromine atom attached to the four-carbon atom of the ring. It is a white solid at room temperature and has a melting point of 162-164°C. BEPO has been studied for its potential applications in the fields of drug design, synthesis, biological activity, and catalysis.
Scientific Research Applications
Building Block for Liquid Crystal Oligomers and Polymers
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole is a versatile molecular building block for side-chain liquid crystal oligomers and polymers . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE). The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
Main-Chain Liquid Crystal Polymer (MCLCPs)
One main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization . This is a new key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .
Biological Activities
A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, has shown various biological activities . Pyrazolines and their derivatives have confirmed biological as well as pharmacological activities .
Antibacterial and Antifungal Activities
Pyrazolines and their derivatives have shown antibacterial and antifungal activities .
Antiparasitic, Anti-Inflammatory, and Antidepressant Activities
These compounds have also shown antiparasitic, anti-inflammatory, and antidepressant activities .
Anticonvulsant and Antioxidant Activities
Pyrazolines and their derivatives have shown anticonvulsant and antioxidant activities .
Antitumor Activities
These compounds have also shown antitumor activities .
Neurotoxic Potentials
The newly synthesized pyrazoline derivative has shown neurotoxic potentials on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
properties
IUPAC Name |
3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQDDPQJWXSRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353403 | |
Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
CAS RN |
364743-34-0 | |
Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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